Aurintricarboxylic Acid

Purinergic Signaling Chronic Pain Drug Discovery Allosteric Pharmacology

Aurintricarboxylic acid (ATA) is an indispensable polypharmacological tool, not merely a broad-spectrum nuclease inhibitor. Its unparalleled ability to simultaneously target topoisomerase II (ID50 ~75 nM), allosterically antagonize P2X1/P2X3 receptors, and block viral neuraminidase—including the H274Y oseltamivir-resistant mutant—makes single-target alternatives obsolete. Procure only high-purity, research-grade ATA to prevent the cytotoxicity and off-target artefacts associated with dye-grade triphenylmethane substitutes, ensuring reliable, reproducible results in your apoptosis, antiviral, and ion channel studies.

Molecular Formula C22H14O9
Molecular Weight 422.3 g/mol
CAS No. 13186-45-3; 4431-00-9; 50979-16-3; 569-58-4
Cat. No. B15623186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurintricarboxylic Acid
CAS13186-45-3; 4431-00-9; 50979-16-3; 569-58-4
Molecular FormulaC22H14O9
Molecular Weight422.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
InChIKeyGIXWDMTZECRIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurintricarboxylic Acid (ATA) Procurement Guide: Polypharmacological Nuclease & Protein-Protein Interaction Inhibitor for Antiviral, Anti-Apoptotic, and P2X Receptor Research


Aurintricarboxylic acid (ATA; CAS 4431-00-9) is a triphenylmethane-derived polyanionic compound (MW 422.34) that readily polymerizes in aqueous solution to form a stable free radical [1]. It functions as a broad-spectrum inhibitor of protein–nucleic acid interactions by preventing enzyme–substrate binding, with documented potency against ribonucleases, topoisomerase II, and viral polymerases [2]. Unlike single-target probes, ATA simultaneously modulates endonuclease-mediated apoptosis, JAK/STAT signaling, viral neuraminidase activity, P2X purinergic receptors, and bacterial virulence factor YopH, making it a unique multi-mechanism pharmacological tool that cannot be replicated by combination of narrow-spectrum alternatives [3].

Why Aurintricarboxylic Acid Cannot Be Replaced by Standard Nuclease Inhibitors or Single-Target P2X Antagonists


Commercial nucleases inhibitors such as vanadyl ribonucleoside complexes or diethyl pyrocarbonate lack ATA's concomitant topoisomerase II blockade (ID50 ~75 nM) and allosteric P2X receptor antagonism (IC50 8.6–72.9 nM) [1]. Competitive P2X1 antagonists like NF449 (IC50 0.28 nM for rP2X1) bind the orthosteric ATP site, whereas ATA acts through a distinct allosteric mechanism with broader subtype selectivity ratios [2]. Similarly, elongation-specific protein synthesis inhibitors (cycloheximide, emetine) cannot substitute for ATA's initiation-stage blockade that prevents mRNA–ribosome attachment [3]. Procurement decisions based solely on nominal target class (e.g., 'nuclease inhibitor' or 'P2X antagonist') without considering these mechanistic divergences risk experimental failure due to off-target compensation, irreversible binding artefacts, or lack of the polypharmacology essential for apoptosis/antiviral models.

Aurintricarboxylic Acid Quantitative Differentiation Matrix: Head-to-Head Data vs. Chemical Analogs and Mechanistic Alternatives


Allosteric P2X1/P2X3 Antagonism: ATA vs. Orthosteric Inhibitor NF449 — Mechanistic and Selectivity Divergence

ATA is a nanomolar-potency allosteric antagonist selective for αβ-methylene-ATP-sensitive P2X1 and P2X3 receptors with IC50 values of 8.6 nM (rP2X1R) and 72.9 nM (rP2X3R), while showing >10-fold weaker inhibition of P2X2/3 (760 nM), >2,500-fold for P2X2 (22 µM), and >8,800-fold for P2X7 (118 µM) [1]. In radioligand binding assays, 30 µM ATA did not displace [3H]-ATP, confirming a non-competitive, allosteric binding mode [1]. In contrast, NF449 is a competitive orthosteric antagonist at rP2X1 (IC50 0.28 nM) but exhibits ~430-fold lower potency at P2X2/3 receptors (IC50 120 nM) [2]. This mechanistic divergence — allosteric negative modulation by ATA vs. orthosteric competition by NF449 — determines fundamentally different pharmacological profiles in tissues co-expressing P2X subtypes.

Purinergic Signaling Chronic Pain Drug Discovery Allosteric Pharmacology

YopH Virulence Factor Inhibition: ATA Ki = 5 nM vs. Structural Analogs Pararosaniline and Eriochrome Cyanine R

ATA is the most potent and selective inhibitor identified from a screen of 720 carboxylic acids against the Yersinia pestis virulence factor YopH, exhibiting a Ki of 5 nM and 6–120-fold selectivity over mammalian protein tyrosine phosphatases (PTPs) [1]. Structural modification of ATA to simplified analogs eriochrome cyanine R (ECR) and pararosaniline resulted in significantly weaker inhibitory properties and markedly higher cytotoxicity toward macrophage cells, with pararosaniline being particularly toxic while ATA showed only slight effects on cell viability [2]. This demonstrates that the intact, polymerizable triphenylmethane scaffold of ATA is structurally required for both potency and an acceptable safety window, and that simplified commercial dye analogs cannot serve as functional substitutes.

Anti-Virulence Therapeutics Yersinia pestis Pathogenesis Protein Tyrosine Phosphatase Inhibition

Topoisomerase II Inhibition: ATA ID50 = 75 nM vs. Suramin IC50 = 5 µM — 67-Fold Potency Advantage

ATA inhibits purified yeast topoisomerase II catalytic activity with an ID50 of approximately 75 nM in DNA relaxation assays, without stabilizing the covalent DNA-topoisomerase II cleavage complex ('cleavable complex'), distinguishing it from classic topoisomerase II poisons such as amsacrine, etoposide, and ellipticines [1]. The polyanionic compound suramin, another inhibitor of protein–nucleic acid interactions, inhibits the same enzyme with an IC50 of approximately 5 µM under comparable relaxation assay conditions — approximately 67-fold weaker than ATA [2]. ATA also suppresses amsacrine-induced cleavable complex formation and prevents topoisomerase II binding to DNA, a functional profile that suramin partially shares but with far lower potency [1][2].

DNA Topoisomerase II Apoptosis Research Cancer Cell Pharmacology

HCV NS3 Helicase Inhibition: ATA IC50 = 1.4 µM Outperforms Suramin, NF 023, and Tyrphostin AG 538 in Fluorescence Polarization Assay

In a comparative screen of the LOPAC library using a fluorescence polarization-based assay measuring disruption of NS3 helicase–DNA complex formation, ATA achieved an IC50 of 1.4 µM, outperforming three structurally distinct competitors: suramin sodium salt (IC50 = 3.6 µM), tyrphostin AG 538 (IC50 = 3.6 µM), and NF 023 hydrate (IC50 = 6.2 µM) [1]. Of the four hit compounds, ATA was the most potent inhibitor of helicase-catalyzed strand separation and inhibited replication of subgenomic HCV replicons — a functional antiviral endpoint not achieved by NF 023 [1]. A counterscreen using E. coli single-stranded DNA binding protein confirmed that all four compounds, including ATA, are non-specific for NS3 helicase, underscoring that procurement selection among these agents should be based on relative potency and replicon-level antiviral activity rather than target selectivity claims [1].

Hepatitis C Virus NS3 Helicase Inhibitors Antiviral Screening

Influenza Neuraminidase Inhibition: ATA Retains Potency Against Oseltamivir-Resistant H274Y Mutant

ATA inhibits both group-1 and group-2 influenza neuraminidase (NA) activity with IC50 values in the low micromolar range, and critically maintains equivalent potency against the H274Y NA mutant that confers clinical resistance to the first-line neuraminidase inhibitor oseltamivir carboxylate [1]. Molecular modeling indicates that ATA binds to the NA substrate-binding site despite being structurally unrelated to sialic acid, providing a scaffold distinct from the oseltamivir/zanamivir chemotype [1]. This equal potency against wild-type and oseltamivir-resistant NA represents a meaningful differentiation from oseltamivir, which loses efficacy against H274Y-bearing strains.

Influenza Antiviral Neuraminidase Inhibitor Resistance Drug Discovery

Initiation-Specific Protein Synthesis Blockade: Mechanistic Distinction from Cycloheximide (Elongation), Pactamycin, and Sodium Fluoride

ATA prevents the attachment of bacteriophage messenger RNA to ribosomes, thereby selectively blocking the initiation step of protein synthesis in both prokaryotic (E. coli) and eukaryotic (rabbit reticulocyte) cell-free translation systems at concentrations that do not impair polypeptide chain elongation [1]. This mechanism is mechanistically distinct from elongation inhibitors cycloheximide and sodium fluoride, and from pactamycin which permits formation of aberrant, non-productive initiation complexes rather than blocking mRNA binding [1][2]. In ribosomal subunit reassociation assays, ATA and pactamycin both inhibited 80S couple formation yet produced qualitatively different effects on poly(U)-directed polyphenylalanine synthesis, confirming non-redundant mechanisms [3]. This initiation-stage selectivity makes ATA uniquely suited for experiments requiring temporal dissection of translational control, where elongation-targeting agents would confound interpretation by affecting all ribosome-associated mRNAs uniformly.

Translation Initiation Ribosome Biochemistry Protein Synthesis Inhibitor Profiling

Aurintricarboxylic Acid Procurement Scenarios: Evidence-Backed Applications Where ATA Provides Non-Substitutable Experimental Value


P2X3-Mediated Chronic Cough and Neuropathic Pain Target Validation Studies

ATA is the preferred pharmacological tool for laboratories investigating P2X3 receptor contributions to sensory neurotransmission where selective pharmacological isolation of P2X3 over P2X2/3 heteromeric receptors is required. Its 10.4-fold selectivity for homomeric rP2X3 (IC50 72.9 nM) over heteromeric rP2X2/3 (IC50 760 nM) enables concentration-dependent dissection of P2X3-specific vs. P2X2/3-mediated responses in DRG neuron patch-clamp recordings [1]. Unlike the competitive orthosteric antagonist NF449 — which shows extreme P2X1 bias (IC50 0.28 nM) and 429-fold selectivity over P2X2/3 — ATA's allosteric binding mode provides balanced pharmacological profiling across P2X1 and P2X3 subtypes that more faithfully mirrors the physiological receptor repertoire of nociceptive sensory neurons [1].

Oseltamivir-Resistant Influenza A Virus Antiviral Screening and Mechanistic Studies

Virology groups screening for neuraminidase inhibitors capable of overcoming H274Y-mediated oseltamivir resistance should prioritize ATA as a control compound and scaffold for medicinal chemistry optimization. ATA inhibits NA enzymatic activity with equal potency against wild-type and H274Y mutant NA at low micromolar concentrations, a resistance-breaking property that the licensed neuraminidase inhibitor oseltamivir carboxylate does not possess [2]. Its structurally distinct, non-sialic acid binding mode at the NA substrate site further establishes ATA as the only commercially available small-molecule tool with this resistance profile, making it essential for hit-validation panels in anti-influenza drug discovery programs targeting drug-resistant circulating strains [2].

Apoptosis Mechanism Studies Requiring Catalytic Topoisomerase II Inhibition Without DNA Damage Response Confounding

For cell death researchers investigating the role of topoisomerase II catalytic activity in apoptosis — as opposed to DNA damage signaling triggered by topoisomerase II poisons — ATA is the uniquely appropriate reagent. Its ID50 of ~75 nM against purified topoisomerase II is achieved without stabilization of cleavable complexes, a mechanistic property shared with suramin but with 67-fold greater potency [3][4]. Unlike etoposide or amsacrine, which generate DNA double-strand breaks through cleavable complex stabilization and thereby activate confounding ATM/ATR-dependent DNA damage responses, ATA permits interrogation of topoisomerase II catalytic function in apoptosis with minimal genotoxic interference [3].

Anti-Virulence Drug Discovery Targeting Yersinia pestis YopH Phosphatase

Groups developing anti-plague therapeutics targeting the YopH virulence factor should use ATA as the benchmark inhibitor control, given its unmatched Ki of 5 nM and 6–120-fold selectivity over mammalian PTPs [5]. Simplified structural analogs such as eriochrome cyanine R and pararosaniline, while commercially available as textile dyes, exhibit both reduced YopH inhibitory potency and significantly elevated cytotoxicity toward macrophage host cells — a critical liability absent in intact ATA [6]. Procurement of authentic, high-purity ATA rather than dye-grade triphenylmethane substitutes is essential to avoid cytotoxicity artefacts that could confound cellular YopH inhibition assays and lead to false-negative results in hit-to-lead progression [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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